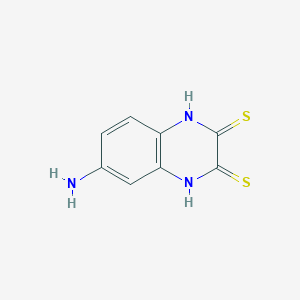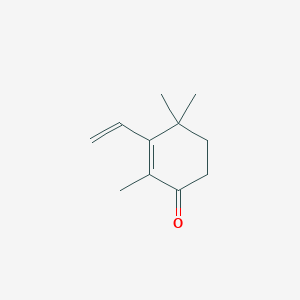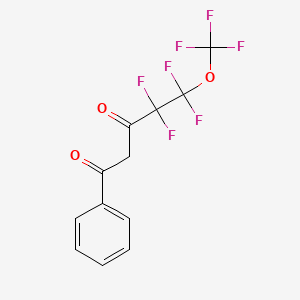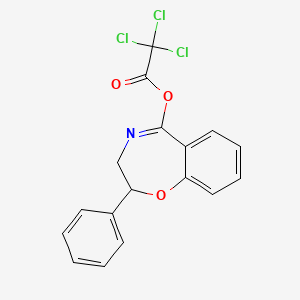![molecular formula C18H19N3O4 B14416099 4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline CAS No. 82410-01-3](/img/no-structure.png)
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline is an organic compound characterized by the presence of a dinitrophenyl group attached to an ethenyl chain, which is further connected to a diethylaniline moiety. This compound is notable for its applications in various fields, including chemistry and industry, due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then subjected to further reactions to introduce the ethenyl and diethylaniline groups. The reaction conditions often include the use of solvents like methanol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction and substituted derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of aldehydes and ketones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline involves its interaction with molecular targets through nucleophilic addition-elimination reactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This mechanism is particularly relevant in its use as a reagent for detecting carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting aldehydes and ketones.
1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxy-benzylidene]hydrazine: Another similar compound with a trimethoxy group instead of the diethylaniline moiety.
Uniqueness
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications in various fields. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
| 82410-01-3 | |
Molekularformel |
C18H19N3O4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C18H19N3O4/c1-3-19(4-2)16-10-6-14(7-11-16)5-8-15-9-12-17(20(22)23)13-18(15)21(24)25/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
MCOCTGRJUNQZHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



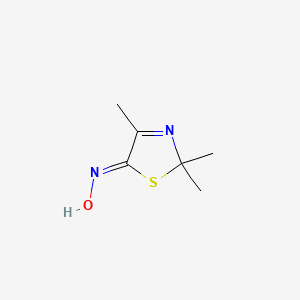
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)

